BenchChemオンラインストアへようこそ!

CEP-11981 tosylate

TIE2 inhibition angiogenesis kinase selectivity

For studies requiring simultaneous VEGF and angiopoietin/TIE2 pathway blockade, CEP-11981 tosylate provides unique pan-VEGFR/TIE2/FGFR1 inhibition with a secondary PIKfyve lipid kinase activity that blocks autophagy, priming 'cold' tumors for immunotherapy. Unlike generic VEGFR TKIs, this tool offers a cleaner CYP profile (CYP3A4/2D6 IC50 >30,000 nM) and is pharmacodynamically validated in UC xenograft models. Select for rigorous polypharmacology research.

Molecular Formula C35H35N7O4S
Molecular Weight 649.8 g/mol
CAS No. 856691-93-5
Cat. No. B1683798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-11981 tosylate
CAS856691-93-5
Synonyms11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one
CEP-11981
Molecular FormulaC35H35N7O4S
Molecular Weight649.8 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O
InChIInChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10)
InChIKeyOCCDXAYTEKPNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CEP-11981 Tosylate (CAS 856691-93-5) for Scientific Procurement: Compound Identity, Class, and Research Context


CEP-11981 tosylate (also designated ESK981, BOL-303213X) is a small-molecule, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) [1]. It functions primarily as a pan-VEGFR (VEGFR1-3) and TIE2 inhibitor with additional activity against FGFR1 [2]. Unlike selective single-target agents or VEGFR-only inhibitors, CEP-11981 was designed to simultaneously target complementary, nonredundant angiogenic pathways and tumor cell-intrinsic kinase signaling [1]. Preclinically, it demonstrates tumor growth inhibition and anti-angiogenic effects in multiple xenograft models [3]. Clinically, it advanced to Phase I/II evaluation in advanced solid tumors and metastatic castration-resistant prostate cancer (mCRPC) [4][5].

CEP-11981 Tosylate vs. In-Class VEGFR TKIs: Why Generic Substitution Is Not Scientifically Valid


Substituting CEP-11981 tosylate with a generic VEGFR TKI (e.g., sunitinib, sorafenib, pazopanib) or a selective TIE2 inhibitor is not scientifically interchangeable due to fundamentally distinct target engagement profiles and emergent biological activities [1]. While many approved VEGFR TKIs lack substantive TIE2 inhibition or possess divergent off-target kinase liabilities, CEP-11981 exhibits a unique combination of pan-VEGFR/TIE2/FGFR1 inhibition [2]. Critically, CEP-11981 possesses a second, mechanistically distinct activity — PIKfyve lipid kinase inhibition — that is absent in conventional VEGFR TKIs and results in autophagy blockade and immunomodulatory effects not recapitulated by in-class alternatives [1]. Consequently, experimental outcomes obtained with generic VEGFR inhibitors cannot be extrapolated to studies designed to interrogate CEP-11981's specific polypharmacology.

CEP-11981 Tosylate: Quantitative Differentiation Evidence for Scientific Selection


TIE2 Kinase Inhibition Potency: Direct Comparison to Sunitinib

CEP-11981 demonstrates potent TIE2 kinase inhibition with an IC50 of 22 nM in a human recombinant enzyme assay [1]. In contrast, sunitinib — a widely used multi-targeted TKI with VEGFR/PDGFR activity — exhibits substantially weaker TIE2 inhibition with a reported IC50 of 387 nM in a comparable tube formation assay system [2]. This ~17.6-fold difference in potency reflects CEP-11981's deliberate design as a dual VEGFR/TIE2 inhibitor versus sunitinib's primary VEGFR/PDGFR pharmacology.

TIE2 inhibition angiogenesis kinase selectivity

VEGFR1/VEGFR2 Dual Inhibition: Sub-Nanomolar to Low Nanomolar Potency

CEP-11981 potently inhibits VEGFR1 (IC50 = 3 nM) and VEGFR2 (IC50 = 4 nM) in vitro [1]. As a pan-VEGFR/TIE2 inhibitor, its target profile encompasses VEGFR1, VEGFR2, VEGFR3, and TIE2 [2]. This multi-nodal VEGFR coverage, combined with nanomolar-range potency at the primary angiogenic receptors, distinguishes it from more narrowly selective agents and supports its application in angiogenesis models requiring comprehensive VEGFR pathway blockade.

VEGFR inhibition pan-VEGFR anti-angiogenic potency

Emergent PIKfyve Inhibitory Activity: A Mechanistic Differentiator Absent in Conventional VEGFR TKIs

Recent preclinical and clinical studies reveal that CEP-11981 (ESK981) possesses potent off-target PIKfyve lipid kinase inhibitory activity, an emergent property not shared by conventional VEGFR TKIs such as sunitinib, sorafenib, or pazopanib [1][2]. PIKfyve inhibition leads to autophagy blockade, which can convert immunologically 'cold' tumors into 'hot' tumors, priming the tumor immune microenvironment [2]. This mechanistic bifurcation provides a scientific rationale for evaluating CEP-11981 in combination with immune checkpoint inhibitors (e.g., nivolumab) in mCRPC, where single-agent anti-angiogenic TKIs have demonstrated limited efficacy [1].

PIKfyve inhibition autophagy blockade tumor immunomodulation mCRPC

Clinical Disease Stabilization in Advanced Solid Tumors: Phase I Pharmacodynamic Evidence

In a Phase I dose-escalation study of 43 patients with advanced, relapsed/refractory solid tumors, CEP-11981 demonstrated disease stabilization at ≥ 6 weeks in 44% of patients, with the highest rate of stabilization occurring in cohorts receiving ≥ 73.0 mg/m² [1]. The maximum tolerated dose (MTD) was established at 97.4 mg/m², with dose-limiting toxicities (DLTs) of grade 4 neutropenia and grade 3 T-wave inversion observed at 126.6 mg/m² [1]. VEGF inhibition was pharmacodynamically confirmed in higher-dose groups [1]. While no complete or partial responses were observed by RECIST criteria, the 44% disease stabilization rate provides a clinically benchmarked anti-tumor activity signal for this compound class [1].

Phase I clinical trial disease stabilization VEGF inhibition MTD determination

CYP450 Liability Profile: Low Inhibition of Key Drug-Metabolizing Isoforms

In vitro cytochrome P450 inhibition profiling reveals that CEP-11981 exhibits weak inhibition of CYP3A4 (IC50 = 30,000 nM) and CYP2D6 (IC50 = 30,000 nM) [1]. These high IC50 values — >1,300-fold above the compound's target kinase IC50 values — indicate a low propensity for CYP3A4- or CYP2D6-mediated drug-drug interactions at pharmacologically relevant concentrations. This compares favorably to other multi-targeted kinase inhibitors (e.g., sunitinib, pazopanib) that carry FDA-mandated warnings for CYP3A4-mediated interactions.

CYP450 inhibition drug-drug interaction ADME hepatic metabolism

In Vivo TIE2 Target Engagement: TIE2 Downregulation in Urothelial Carcinoma Xenografts

In RT4 human urothelial carcinoma (UC) xenografts, daily oral CEP-11981 at 5 mg/kg significantly inhibited tumor growth compared to vehicle controls (p < 0.05) [1]. Immunohistochemical analysis of treated xenografts demonstrated significant TIE2 downregulation (p = 0.008), confirming in vivo target engagement of the TIE2 receptor [1]. Notably, no significant differences were observed in CD31 (microvessel density), cleaved caspase-3, or VEGFR2 expression [1]. The authors concluded that the preclinical anti-tumor activity in this model was attributable primarily to TIE2 receptor inhibition [1].

in vivo target engagement urothelial carcinoma TIE2 biomarker xenograft pharmacodynamics

CEP-11981 Tosylate: Evidence-Backed Research and Procurement Application Scenarios


Angiogenesis Research Requiring Combined VEGFR/TIE2 Pathway Inhibition

For in vitro and in vivo angiogenesis studies requiring simultaneous blockade of both VEGF and angiopoietin/TIE2 signaling axes, CEP-11981 tosylate is the appropriate selection. Evidence: CEP-11981 inhibits TIE2 with an IC50 of 22 nM [1] and VEGFR1/VEGFR2 with IC50 values of 3 nM and 4 nM, respectively [2]. In contrast, sunitinib exhibits ~17.6-fold weaker TIE2 inhibition (IC50 = 387 nM) [1], making CEP-11981 the superior tool for interrogating dual-pathway angiogenesis biology.

Preclinical Immuno-Oncology Combination Studies Involving Autophagy Modulation

For research programs evaluating anti-angiogenic agents in combination with immune checkpoint blockade — particularly where converting 'cold' tumors to 'hot' tumors is hypothesized — CEP-11981 offers a mechanistically unique profile due to its PIKfyve inhibitory activity and resultant autophagy blockade [1]. This activity is absent in conventional VEGFR TKIs (e.g., sunitinib, sorafenib, pazopanib) and provides scientific justification for combination immunotherapy studies, such as ongoing Phase II trials with nivolumab in mCRPC [2].

In Vivo Pharmacology Studies Requiring Minimized CYP-Mediated Pharmacokinetic Confounding

For in vivo studies where co-administration with CYP3A4- or CYP2D6-metabolized compounds is planned or unavoidable, CEP-11981 tosylate presents a lower drug-drug interaction risk profile. In vitro profiling shows CYP3A4 and CYP2D6 IC50 values of 30,000 nM [1], >1,300-fold above target kinase inhibitory concentrations. This compares favorably to FDA-approved multi-kinase inhibitors that carry CYP3A4 interaction warnings, making CEP-11981 a cleaner tool for combination pharmacology studies.

Urothelial Carcinoma Xenograft Models for TIE2-Targeted Therapy Evaluation

In RT4 human urothelial carcinoma xenograft studies, CEP-11981 at 5 mg/kg oral daily dosing achieved statistically significant tumor growth inhibition (p < 0.05) with immunohistochemical confirmation of TIE2 target downregulation (p = 0.008) [1]. For researchers employing UC xenograft models to evaluate TIE2-directed anti-angiogenic strategies, this provides a pharmacodynamically validated compound with established in vivo activity and dosing parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-11981 tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.